Cas no 52569-11-6 (2-(2,5-dichlorophenyl)ethyl(methyl)amine)

2-(2,5-Dichlorophenyl)ethyl(methyl)amine is a substituted phenethylamine derivative featuring a dichlorophenyl ring and a methyl-substituted ethylamine side chain. This compound exhibits notable structural characteristics due to the presence of two chlorine atoms at the 2- and 5-positions of the phenyl ring, which enhance its lipophilicity and potential binding affinity in biological systems. The ethyl(methyl)amine moiety contributes to its basicity and potential interactions with neurotransmitter receptors. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules targeting central nervous system disorders. The compound's stability and defined stereochemistry further support its utility in research applications requiring precise molecular scaffolds.
2-(2,5-dichlorophenyl)ethyl(methyl)amine structure
52569-11-6 structure
Product name:2-(2,5-dichlorophenyl)ethyl(methyl)amine
CAS No:52569-11-6
MF:C9H11Cl2N
MW:204.096340417862
MDL:MFCD17223224
CID:5301693
PubChem ID:62800625

2-(2,5-dichlorophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [2-(2,5-dichlorophenyl)ethyl](methyl)amine
    • 2-(2,5-dichlorophenyl)ethyl(methyl)amine
    • MDL: MFCD17223224
    • Inchi: 1S/C9H11Cl2N/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-3,6,12H,4-5H2,1H3
    • InChI Key: YNJCPXUPFJZOPJ-UHFFFAOYSA-N
    • SMILES: C1(CCNC)=CC(Cl)=CC=C1Cl

2-(2,5-dichlorophenyl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-871299-2.5g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
2.5g
$1089.0 2024-05-21
Enamine
EN300-871299-0.05g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
0.05g
$468.0 2024-05-21
Enamine
EN300-871299-10g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6
10g
$2393.0 2023-09-02
Enamine
EN300-871299-5.0g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
5.0g
$1614.0 2024-05-21
Enamine
EN300-871299-5g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6
5g
$1614.0 2023-09-02
Enamine
EN300-871299-0.5g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
0.5g
$535.0 2024-05-21
Enamine
EN300-871299-0.25g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
0.25g
$513.0 2024-05-21
Enamine
EN300-871299-1.0g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
1.0g
$557.0 2024-05-21
Enamine
EN300-871299-0.1g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
0.1g
$490.0 2024-05-21
Enamine
EN300-871299-10.0g
[2-(2,5-dichlorophenyl)ethyl](methyl)amine
52569-11-6 95%
10.0g
$2393.0 2024-05-21

Additional information on 2-(2,5-dichlorophenyl)ethyl(methyl)amine

Introduction to 2-(2,5-dichlorophenyl)ethyl(methyl)amine (CAS No. 52569-11-6)

2-(2,5-dichlorophenyl)ethyl(methyl)amine, a compound with the chemical identifier CAS No. 52569-11-6, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both 2,5-dichlorophenyl and ethyl(methyl)amine moieties in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The structural motif of 2-(2,5-dichlorophenyl)ethyl(methyl)amine encompasses a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, attached to an ethyl chain that is further modified with a methylamine group. This configuration not only contributes to the compound's solubility and reactivity but also opens up diverse possibilities for its functionalization and derivatization. In recent years, there has been a growing interest in exploring such halogenated aromatic compounds due to their role as key intermediates in the synthesis of various pharmacologically active substances.

One of the most compelling aspects of 2-(2,5-dichlorophenyl)ethyl(methyl)amine is its potential as a building block in medicinal chemistry. The dichlorophenyl group is known for its ability to enhance binding affinity and metabolic stability, making it a preferred choice in drug design. Additionally, the ethyl(methyl)amine moiety introduces basicity and nucleophilicity, which can be exploited for further chemical modifications. These features have prompted researchers to investigate its role in the synthesis of small-molecule inhibitors targeting various biological pathways.

In the context of contemporary pharmaceutical research, 2-(2,5-dichlorophenyl)ethyl(methyl)amine has been explored as a precursor in the development of compounds with potential antimicrobial and anti-inflammatory properties. Studies have demonstrated that derivatives of this molecule can interact with specific enzymes and receptors involved in inflammatory responses, suggesting their therapeutic relevance. Furthermore, the compound's structural similarity to known bioactive molecules has led to investigations into its possible role in modulating neurological pathways.

The synthesis of 2-(2,5-dichlorophenyl)ethyl(methyl)amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has also been reported to facilitate the formation of carbon-carbon bonds essential for constructing the desired molecular framework. These synthetic strategies highlight the compound's versatility and adaptability in pharmaceutical research.

Evaluation of the pharmacokinetic properties of 2-(2,5-dichlorophenyl)ethyl(methyl)amine is crucial for understanding its potential as a drug candidate. Preliminary studies have indicated that this compound exhibits moderate solubility in both water and organic solvents, which is favorable for formulation development. Additionally, its stability under various conditions suggests that it could be suitable for long-term storage and transportation. These attributes are essential considerations in the progression from laboratory-scale synthesis to clinical application.

The toxicological profile of 2-(2,5-dichlorophenyl)ethyl(methyl)amine has been examined through in vitro and in vivo studies to assess its safety profile. Initial toxicity assessments have shown that the compound exhibits low acute toxicity at tested doses, indicating its potential for safe handling during synthetic and analytical procedures. However, further studies are necessary to evaluate long-term effects and potential side reactions that might arise from chronic exposure. Such evaluations are integral to ensuring that any future therapeutic applications are both effective and safe.

The future prospects of 2-(2,5-dichlorophenyl)ethyl(methyl)amine in pharmaceutical development are promising. Ongoing research aims to expand its utility by exploring novel derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of new drugs targeting unmet medical needs. As our understanding of biological systems continues to evolve, compounds like 2-(2,5-dichlorophenyl)ethyl(methyl)amine will play an increasingly important role in addressing complex diseases.

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